molecular formula C21H20O5 B2868440 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid CAS No. 2140866-79-9

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid

Cat. No.: B2868440
CAS No.: 2140866-79-9
M. Wt: 352.386
InChI Key: PVDBYWSDYKTIBJ-UHFFFAOYSA-N
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Description

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .


Molecular Structure Analysis

The molecular formula of this compound is C21H20O5 . Its molecular weight is 352.38 .


Chemical Reactions Analysis

When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

Scientific Research Applications

Synthesis and Polymerization

A study presented a strategy for the synthesis of α,α′‐heterobifunctionalized poly (ε‐caprolactones) and poly (methyl methacrylate)s containing clickable aldehyde and allyloxy functional groups using an initiator approach. This approach utilized derivatives starting from commercially available compounds similar to the one of interest, indicating the potential for "5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid" in the synthesis of well-defined polymers with specific functionalities, which could have applications in materials science and engineering (Sane et al., 2013).

Molecular Probes and Assays

In another study, a compound was prepared for use as a chromogenic amino acid in selective HIV-protease assays. This compound's synthesis, similar in complexity to "this compound," demonstrates the potential of such molecules to serve as key components in the development of biological assays and probes that could aid in the detection and study of specific enzyme activities (Badalassi et al., 2002).

Enhancing Reactivity in Organic Synthesis

A study on the benzoylation, cyclization, and epimerization of diols highlighted the utility of benzoic acid derivatives in facilitating stereoselective reactions. This research suggests that compounds like "this compound" could be explored for their reactivity and potential as intermediates in the synthesis of complex molecules with precise stereochemistry, offering valuable tools for organic synthesis (Mitsunobu et al., 1976).

Mechanism of Action

Target of Action

It is designed to be a trifunctional building block for chemical probe synthesis . This suggests that it can be tailored to interact with a variety of biological targets depending on the ligand or pharmacophore it is appended to.

Mode of Action

The compound contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This suggests that the compound can form a covalent bond with its target upon exposure to UV light, potentially leading to changes in the target’s function.

Result of Action

The molecular and cellular effects of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid’s action would depend on the specific biological target and the nature of the covalent modification induced by UV light. The compound’s alkyne tag also suggests potential for downstream applications, possibly including the attachment of reporter groups or other entities for tracking or manipulating the target .

Properties

IUPAC Name

5-[4-(4-prop-2-ynoxybenzoyl)phenoxy]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-2-14-25-18-10-6-16(7-11-18)21(24)17-8-12-19(13-9-17)26-15-4-3-5-20(22)23/h1,6-13H,3-5,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDBYWSDYKTIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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